(R)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
®-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that belongs to the pyrrolidine family. This compound is characterized by the presence of a bromobenzyl group attached to the pyrrolidine ring, which imparts unique chemical properties and reactivity. It is commonly used in various scientific research fields due to its versatile applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the pyrrolidine ring.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The pyrrolidine ring can participate in cyclization reactions to form more complex N-heterocycles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Various nucleophiles, such as amines and thiols, can react with the bromobenzyl group.
Major Products Formed
The major products formed from these reactions include substituted pyrrolidines, oxidized derivatives, and cyclized N-heterocycles .
Scientific Research Applications
®-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring provides structural stability and enhances binding affinity to the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromophenyl)pyrrolidine: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
Piperidine Derivatives: Piperidine derivatives share a similar nitrogen-containing ring structure but differ in their chemical reactivity and applications.
Pyrazolo[3,4-b]pyridine Derivatives: These compounds have a fused ring system and are used in different research applications.
Uniqueness
®-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical properties and biological activities. Its versatility in various scientific fields makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R)-2-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H/t12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZLDJKMSRXAMF-UTONKHPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC(=CC=C2)Br)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC(=CC=C2)Br)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375953 | |
Record name | 2-[(3-Bromophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049741-27-6 | |
Record name | 2-[(3-Bromophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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